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Compound of Interest

Compound Name:
2,5,6-trichloro-1H-indole-3-

carbaldehyde

CAS No.: 800400-47-9

Cat. No.: B3057385

Get Quote

Executive Summary
Chlorinated indole-3-carboxaldehydes represent a privileged class of heterocyclic

intermediates in medicinal chemistry. Unlike their unsubstituted counterparts, these

halogenated scaffolds offer distinct electronic and physicochemical profiles that enhance

metabolic stability and ligand-target binding affinity.

This guide provides a technical comparison of key chlorinated isomers—specifically focusing

on 5-chloroindole-3-carboxaldehyde versus its regioisomers (4-, 6-, and 7-chloro)—and details

their synthesis, reactivity, and application in developing bioactive small molecules.

Part 1: Structural & Physicochemical Comparison
The position of the chlorine atom on the indole ring significantly influences the molecule's

electronic distribution, affecting both chemical reactivity (electrophilic substitution susceptibility)

and biological performance (LogP, metabolic blockade).
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Isomer Stability and Physical Properties
The 5-chloro isomer is the most widely utilized derivative due to its optimal balance of stability

and synthetic accessibility.

Property
5-Chloroindole-3-
carboxaldehyde

6-Chloroindole-3-
carboxaldehyde

Indole-3-
carboxaldehyde
(Parent)

CAS Registry 827-01-0
17422-33-2

(Precursor)
487-89-8

Molecular Weight 179.60 g/mol 179.60 g/mol 145.16 g/mol

Melting Point 213–216 °C 168–172 °C (Est.) 193–196 °C

LogP (Calc) ~2.63 ~2.65 ~1.60

Electronic Effect
Inductive withdrawing

(-I) at C5

Resonance donating

(+M) / -I at C6
Neutral

Spectroscopic Identification (NMR Distinction)
Distinguishing regioisomers is critical during synthesis. The coupling patterns in ^1H NMR

provide a definitive fingerprint.

5-Chloro Isomer: Look for a meta-coupling doublet (

Hz) for the H-4 proton (shifted downfield due to the aldehyde anisotropy) and an ortho-
coupling doublet (

Hz) for H-7.

6-Chloro Isomer: The H-7 proton appears as a singlet or small doublet (meta-coupling to H-

4), while H-4 and H-5 show strong ortho-coupling (

Hz).

Part 2: Synthesis & Reactivity[1]
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The Vilsmeier-Haack formylation is the industry-standard protocol for synthesizing these

aldehydes. While the reaction is robust, the presence of the chlorine atom requires specific

optimization compared to the unsubstituted indole.

Comparative Reactivity
The indole ring is electron-rich, facilitating electrophilic aromatic substitution at C3.

Unsubstituted Indole: Reacts rapidly at 0–25 °C.

Chlorinated Indoles: The chlorine atom exerts an electron-withdrawing inductive effect (-I),

slightly deactivating the ring.

Consequence: Reactions often require elevated temperatures (35–60 °C) or longer

reaction times to achieve quantitative yields.

Regioselectivity:[1] The C3 position remains the preferred site of attack due to the

overwhelming directing power of the enamine-like nitrogen lone pair.

Mechanism of Action (Vilsmeier-Haack)
The following diagram illustrates the pathway from the chloroindole precursor to the final

aldehyde.
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Figure 1: Vilsmeier-Haack formylation mechanism targeting the C3 position of 5-chloroindole.

Part 3: Experimental Protocols
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Protocol A: Synthesis of 5-Chloroindole-3-
carboxaldehyde
Valid for 5-, 6-, and 7-chloro isomers.

Reagents:

5-Chloroindole (1.0 equiv)

Phosphorus oxychloride (

, 1.2 equiv)

N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

Sodium hydroxide (NaOH, 10% aq) or Sodium acetate

Step-by-Step Methodology:

Reagent Preparation: In a flame-dried round-bottom flask, place anhydrous DMF and cool to

0 °C in an ice bath.

Activation: Add

dropwise over 20 minutes. Stir for an additional 30 minutes at 0 °C to generate the Vilsmeier
reagent (a white/yellowish suspension may form).

Addition: Dissolve 5-chloroindole in a minimum volume of DMF and add it dropwise to the

reaction mixture.

Reaction: Allow the mixture to warm to room temperature. Heat to 40–50 °C for 2–4 hours.

Monitor via TLC (30% EtOAc/Hexane). The spot for the starting indole should disappear.

Quench: Pour the reaction mixture onto crushed ice (~200 g).

Hydrolysis: Basify the solution to pH 9–10 using 10% NaOH or saturated Sodium Acetate

solution. Stir vigorously for 1 hour. The product will precipitate as a solid.
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Purification: Filter the solid, wash copiously with water, and recrystallize from hot ethanol or

methanol.

Target Yield: 75–85%

Appearance: Off-white to pale yellow solid.

Protocol B: Functionalization (Schiff Base Formation)
Chlorinated indole aldehydes are frequently derivatized into hydrazones or imines to screen for

biological activity.

Dissolve 5-chloroindole-3-carboxaldehyde (1 mmol) in Ethanol (10 mL).

Add the amine/hydrazide derivative (1 mmol) and a catalytic amount of Glacial Acetic Acid

(2-3 drops).

Reflux for 3–6 hours.

Cool to room temperature; the precipitate is filtered and recrystallized from ethanol.

Part 4: Biological Application & SAR[2]
Why Chlorinate?
Incorporating chlorine at the C5 position is a strategic "bio-isostere" modification.

Metabolic Stability: The C5 position is a primary site for metabolic hydroxylation (by

Cytochrome P450) in unsubstituted indoles. Blocking this site with Chlorine (

extension) prolongs drug half-life.

Lipophilicity: Chlorine increases the LogP (see Table 1.1), improving membrane permeability.

Halogen Bonding: The Chlorine atom can engage in specific halogen-bonding interactions

with carbonyl backbone residues in protein binding pockets (e.g., Kinases).

Case Study: Anticancer Activity (EGFR/BRAF Inhibition)
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Studies indicate that 5-chloro derivatives often outperform their non-chlorinated analogs in

kinase inhibition assays.

Compound Target IC50 (µM) Mechanism Note

5-Cl-Indole Derivative EGFR Kinase 0.08

Cl fills hydrophobic

pocket in ATP binding

site

Unsubstituted Analog EGFR Kinase > 1.0
Lacks hydrophobic

interaction

5-Cl-Indole Hydrazone BRAF V600E 0.15
Stabilized by halogen

bond

SAR Decision Tree
Use this logic flow to select the appropriate indole aldehyde for your research.
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Use 5-Hydroxyindole-
3-carboxaldehyde
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Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting indole intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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